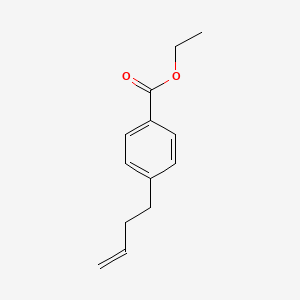

4-(4-Carboethoxyphenyl)-1-butene

Description

Contextualization within Arylalkene Esters and Related Chemical Classes

4-(4-Carboethoxyphenyl)-1-butene belongs to the class of organic compounds known as arylalkene esters. This classification signifies the presence of three key structural features: an aromatic (aryl) ring, a carbon-carbon double bond (alkene), and an ester functional group. Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.comwikipedia.orgebsco.com They are widespread in nature, contributing to the scents of fruits and flowers, and are crucial intermediates in organic synthesis. numberanalytics.comebsco.com

The reactivity of arylalkene esters is influenced by the interplay of these functional groups. The aromatic ring can undergo electrophilic substitution reactions, while the alkene is susceptible to addition reactions. The ester group can be hydrolyzed or undergo other nucleophilic acyl substitution reactions. openstax.org The specific arrangement of these groups in this compound, with the butene chain attached to the phenyl ring and the ester group at the para position, dictates its unique chemical behavior and potential applications.

Significance of Functionalized Phenyl Butene Derivatives in Synthetic Chemistry

Functionalized phenyl butene derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. The phenyl group provides a stable scaffold that can be further modified, while the butene chain offers a site for various chemical transformations. For instance, the terminal double bond in 1-butene (B85601) can participate in polymerization reactions, hydroformylation, and other addition reactions. noaa.govchemicalbook.com

The presence of additional functional groups, such as the carboethoxy group in the title compound, further enhances their synthetic utility. This ester group can be a precursor to other functional groups or can influence the reactivity of the molecule through its electronic effects. For example, substituted thioureas, which can be synthesized from related benzoate (B1203000) precursors, are important intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. researchgate.net

Scope and Research Focus on this compound

Research on this compound and related compounds is driven by the desire to develop new synthetic methodologies and to create novel molecules with specific properties. The focus of investigation often includes exploring its synthesis from readily available starting materials, studying its reactivity in various chemical transformations, and evaluating its potential as a monomer in polymerization reactions.

The unique structure of this compound makes it a target for studies in catalysis, polymer chemistry, and the synthesis of complex organic molecules. Understanding the chemical behavior of this compound contributes to the broader knowledge of how different functional groups interact within a single molecule and how this interaction can be harnessed for synthetic purposes.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol chemicalbook.com |

| CAS Number | 591760-20-2 chemicalbook.com |

| MDL Number | MFCD01319583 chemicalbook.com |

Detailed Research Findings

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the ethyl group in the ester, and the protons of the butene chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butene and ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the loss of the ethyl group, the ester group, or parts of the butene chain.

An in-depth examination of the synthetic strategies for producing this compound and related aryl butene esters reveals a reliance on established and emerging catalytic methodologies. While direct, published synthetic routes for this compound are not extensively detailed in readily available literature, its structure lends itself to synthesis via well-understood cross-coupling reactions. Broader catalytic approaches, particularly those involving transition metals, offer versatile and efficient pathways to this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJWUEHSSKQPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641157 | |

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591760-20-2 | |

| Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 4 Carboethoxyphenyl 1 Butene

Reactivity of the Terminal Butene Moiety

The terminal alkene group is susceptible to a variety of addition and functionalization reactions, providing pathways for the synthesis of diverse derivatives.

The electron-rich double bond of the butene chain readily undergoes electrophilic attack.

Hydroboration-oxidation is a two-step reaction that transforms alkenes into alcohols. masterorganicchemistry.com The first step involves the addition of a borane reagent, such as borane (BH₃) or its complexes, across the double bond to form an organoborane. masterorganicchemistry.com This step is regioselective, with the boron atom typically adding to the less substituted carbon of the alkene, a phenomenon known as anti-Markovnikov addition. masterorganicchemistry.comyoutube.com The subsequent oxidation of the organoborane, usually with hydrogen peroxide in a basic solution, replaces the boron-carbon bond with a hydroxyl group, yielding an alcohol. masterorganicchemistry.com

For aryl alkenes like 4-(4-carboethoxyphenyl)-1-butene, the hydroboration reaction is influenced by both steric and electronic factors. The reaction exhibits syn-stereochemistry, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comyoutube.com The use of catalytic amounts of transition metals, such as rhodium trichloride, can influence the regioselectivity and reaction rate of the hydroboration of similar compounds like 4-phenyl-1-butene. rit.edu

| Step | Reagents | Key Features | Product |

|---|---|---|---|

| Hydroboration | BH₃-THF, 9-BBN, or (Sia)₂BH | Anti-Markovnikov, Syn-addition | Organoborane |

| Oxidation | H₂O₂, NaOH | Retention of stereochemistry | Alcohol |

Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon double bond of an alkene. This reaction provides a direct route to the synthesis of substituted amines. For aryl alkenes, anti-Markovnikov hydroamination can be achieved using catalysts. For instance, yttrium complexes have been shown to catalyze the anti-Markovnikov hydroamination of aromatic alkenes with secondary amines.

The regioselectivity of hydroamination reactions is a key consideration. While Markovnikov addition is often favored under acidic conditions, anti-Markovnikov products can be obtained through various catalytic systems, expanding the synthetic utility of this transformation.

The terminal alkene of this compound can undergo halogenation by reacting with halogens like bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For example, the bromination of an alkene in an inert solvent like dichloromethane results in a vicinal dibromide. masterorganicchemistry.com

Hydrohalogenation, the addition of a hydrogen halide (e.g., HBr, HCl), typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. However, the regioselectivity can be reversed to anti-Markovnikov addition in the presence of peroxides, proceeding through a radical mechanism.

| Reaction | Reagent | Solvent | Key Features | Product |

|---|---|---|---|---|

| Bromination | Br₂ | CH₂Cl₂ or CCl₄ | Anti-addition | Vicinal dibromide |

| Hydrobromination (Markovnikov) | HBr | - | Carbocation intermediate | 2-Bromoalkane |

| Hydrobromination (Anti-Markovnikov) | HBr, Peroxides | - | Radical intermediate | 1-Bromoalkane |

Transition metal catalysis offers a powerful tool for the selective functionalization of alkene double bonds.

Difunctionalization reactions introduce two new functional groups across the double bond in a single step. These reactions are highly valuable for rapidly increasing molecular complexity.

Fluorodifluoroacetylation: While specific examples for this compound are not detailed, the hydrodifluoroalkylation of alkenes is a known strategy for synthesizing difluoromethylated compounds. nih.gov Acid-catalyzed methods can achieve Markovnikov hydrodifluoroalkylation of various alkenes, including aryl alkenes, using reagents like difluoroenoxysilanes. nih.gov This reaction proceeds through a carbocation intermediate, leading to the formation of α,α-difluoroketones. nih.gov

Catalytic Functionalization of the Alkene Bond

Radical-Mediated Additions to the Alkene

The terminal alkene in this compound is susceptible to radical-mediated reactions. The interaction of free radicals with such an olefinic system can proceed via two primary competitive pathways: direct addition to the double bond and abstraction of a hydrogen atom from the allylic position.

In the case of this compound, the primary radical addition would occur at the terminal carbon (C1) to form a more stable secondary radical at C2. This intermediate can then be trapped by another species to form the final addition product. However, the molecule also possesses allylic hydrogens at the C3 position, which are susceptible to abstraction. The abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized allylic radical. The preferred pathway, whether addition or abstraction, is influenced by factors such as the nature of the radical species, steric hindrance, and reaction conditions. For instance, studies on the reaction of t-butoxy radicals with cyclic alkenes have shown that allylic abstraction is often the major reaction pathway, unless the allylic position is sterically inaccessible or at a bridgehead. researchgate.net The radical-trapping technique using nitroxides has been effective in studying the regioselectivity and stereoselectivity of such radical reactions with olefins. researchgate.net

Photo-redox Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. sigmaaldrich.commdpi.comprinceton.edu The alkene moiety in this compound is an excellent substrate for such transformations. These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. sigmaaldrich.comprinceton.edusemanticscholar.org

This excited catalyst can engage in a single-electron transfer (SET) with a substrate to generate a radical ion. sigmaaldrich.com This opens up a wide array of possible transformations for the alkene, including various difunctionalization reactions where two different functional groups are added across the double bond. mdpi.com For example, drawing parallels from studies on arylalkenes, photoredox-catalyzed methods have been developed for trifluoromethylation-acyloxylation, where a trifluoromethyl radical source and a carboxylic acid are used to functionalize the alkene. mdpi.com Similarly, fluoroalkyl-sulfonylation of alkenes has been achieved using fluoroalkanesulfinate salts as radical precursors under visible light irradiation. mdpi.com The open-shell pathways facilitated by photoredox catalysis provide novel avenues for bond formation that are often challenging to achieve through traditional methods. sigmaaldrich.com

| Transformation Type | Catalyst System Example | Radical Precursor Example | Potential Product Type |

| Fluoroalkyl-sulfonylation | Ir{dF(CF₃)ppy}₂(bpy) | CF₃SO₂Na | β-Fluoroalkyl sulfone |

| Aminotrifluoromethylation | Ru(bpy)₃(PF₆)₂ | Umemoto's Reagent | β-Trifluoromethyl amine |

| Trifluoromethyl-acyloxylation | Ru(bpy)₃(PF₆)₂ | Umemoto's Reagent / Carboxylic Acid | β-Trifluoromethyl ester |

Olefin Dimerization and Oligomerization in Related Systems (e.g., Styrene Dimerization to Diphenylbutene)

The structural similarity of this compound to styrene suggests that its alkene moiety could participate in dimerization and oligomerization reactions. Styrene itself undergoes thermal or catalyzed dimerization to form various isomers of diphenylbutene. acs.org The distribution of products, which can include linear dimers like 1,3-diphenyl-1-butene and cyclic dimers like 1-methyl-3-phenylindane, is dependent on the reaction conditions and catalyst used.

Palladium-based catalysts have been shown to be effective for the codimerization of styrene with other olefins, such as ethylene. amanote.com These reactions highlight the ability of transition metal catalysts to control the coupling of vinyl aromatic compounds. While specific studies on the dimerization of this compound are not detailed, the reactivity of related styrene systems provides a strong precedent for its potential to form dimers and oligomers under appropriate catalytic conditions. dtic.mil

Polymerization and Copolymerization Pathways involving Alkene Monomers

As a substituted styrene derivative, this compound can act as a monomer in polymerization reactions. The substituent on the phenyl ring significantly influences the polymerization behavior. The carboethoxy group is electron-withdrawing, which affects the electronic properties of the vinyl group and the stability of the propagating radical, cationic, or anionic species.

In free-radical polymerization, a common method for styrene-type monomers, the reaction proceeds via initiation, propagation, and termination steps. youtube.com More advanced techniques like Atom Transfer Radical Polymerization (ATRP) allow for a controlled or "living" polymerization, yielding polymers with well-defined molecular weights and narrow polydispersity indices (Mw/Mn < 1.5). cmu.eduacs.org Studies on a range of substituted styrenes polymerized by ATRP have shown that monomers with electron-withdrawing (EW) substituents polymerize faster and with better control than those with electron-donating (ED) substituents. cmu.eduacs.org This is attributed to both a larger propagation rate constant (kp) and a larger equilibrium constant for the atom transfer step (Keq). cmu.edu Therefore, this compound is expected to be a highly suitable monomer for controlled radical polymerization techniques.

The monomer can also be used in copolymerization reactions with other vinyl monomers, such as ethylene or propylene, using Ziegler-Natta or metallocene catalysts to produce copolymers with tailored properties. researchgate.netresearchgate.net

| Styrene Substituent (at para-position) | kpapp x 104 (s-1) | Electronic Nature |

|---|---|---|

| -Cl | 2.25 | Electron-Withdrawing |

| -H (Styrene) | 1.03 | Neutral |

| -CH3 | 0.72 | Electron-Donating |

| -C(CH3)3 | 0.58 | Electron-Donating |

Reactivity of the Carboethoxyphenyl Moiety

Transformations and Functionalization of the Ester Group (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group on the aromatic ring is a versatile functional handle that can be converted into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically carried out by heating the ester with an excess of water in the presence of a strong acid like HCl or H₂SO₄. libretexts.orgchemguide.co.uk Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.ukyoutube.com It involves heating the ester with a strong base like sodium hydroxide, which yields the sodium salt of the carboxylic acid. chemguide.co.ukyoutube.comsserc.org.uk Subsequent acidification of the reaction mixture precipitates the free carboxylic acid. youtube.comsserc.org.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This is an equilibrium reaction, and conditions are often manipulated (e.g., using a large excess of the new alcohol) to drive the reaction to completion. google.com Various catalysts can be employed, including acids, bases, and metal complexes. For instance, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for the transesterification of vinyl acetate with benzoic acid to form vinyl benzoate (B1203000). researchgate.netsemanticscholar.org Ultrasound assistance has also been shown to facilitate esterification and transesterification reactions. mdpi.com

Amidation: The ester can be converted directly into an amide by reaction with ammonia or a primary or secondary amine (aminolysis). libretexts.org While this reaction can be slow, various catalytic systems have been developed to facilitate it. For example, niobium(V) oxide (Nb₂O₅) has been reported as an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net Group (IV) metal complexes have also been shown to catalyze the direct amidation of carboxylic acids, and in some cases, show chemoselectivity for amidating acids over esters.

| Transformation | Reagents | Typical Catalyst | Product Functional Group |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | None (Base-promoted) | Carboxylic Acid |

| Transesterification | R'-OH (e.g., Methanol) | H₂SO₄ or NaOCH₃ | New Ester (Methyl Ester) |

| Amidation | R'R''NH (e.g., Benzylamine) | Nb₂O₅ | Amide |

Electrophilic and Metal-Catalyzed Functionalization of the Aromatic Ring

The aromatic ring of the carboethoxyphenyl moiety can undergo functionalization, with its reactivity being influenced by the existing substituents. The carboethoxy group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position. The butenyl group is a weakly activating, ortho-, para-directing group. The combined influence of these groups dictates the regioselectivity of electrophilic aromatic substitution reactions.

More modern and selective methods for aromatic functionalization involve transition metal-catalyzed C-H activation. rsc.orgscinito.ai In these reactions, a functional group already present on the substrate can act as a "directing group," coordinating to the metal catalyst and positioning it to selectively activate a C-H bond at a specific location, typically the ortho-position. rsc.org The ester functionality within the carboethoxyphenyl group has the potential to act as such a directing group. This strategy has been widely used for the construction of new C-C and C-heteroatom bonds. rsc.org For example, low-valent iron-phosphine complexes have been shown to catalyze the ortho-C-H alkenylation of aromatic ketones with alkynes, where the ketone's carbonyl oxygen is believed to act as the directing group. digitellinc.com This suggests that the carbonyl oxygen of the ester in this compound could similarly direct transition metal catalysts to functionalize the C-H bonds ortho to the ester group.

Comprehensive Analysis of Chemo- and Regioselectivity in Complex Reactions

The presence of two primary reactive sites in this compound—the terminal alkene and the carboethoxy group—presents a compelling case for the study of chemo- and regioselectivity in complex organic transformations. The electronic and steric environment of each functional group dictates its reactivity towards a diverse array of reagents and catalysts, allowing for selective manipulation of the molecule. This section provides a comprehensive analysis of the chemo- and regioselective reactions involving this compound, supported by detailed research findings.

The terminal double bond is susceptible to a variety of addition and transition-metal-catalyzed reactions, while the carboethoxy group on the aromatic ring can undergo transformations typical of esters, such as hydrolysis or reduction, under specific conditions. The interplay between these two functional groups and the ability to selectively target one over the other is a key aspect of the synthetic utility of this compound.

Hydroformylation

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For terminal alkenes like this compound, this reaction can theoretically yield two regioisomeric aldehydes: the linear aldehyde, 5-(4-(ethoxycarbonyl)phenyl)pentanal, and the branched aldehyde, 4-(4-(ethoxycarbonyl)phenyl)-2-methylbutanal. The regioselectivity of this reaction is highly dependent on the catalyst system employed, particularly the nature of the ligands coordinated to the metal center, which is often rhodium.

Research into the hydroformylation of terminal alkenes has shown that the choice of phosphine ligands can significantly influence the linear-to-branched (l:b) ratio of the products. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com For instance, the use of a bifunctional Rh/PTA (1,3,5-triaza-7-phosphaadamantane) catalyst has been reported to achieve high regioselectivity for the linear aldehyde in the hydroformylation of various terminal alkenes. rsc.orgresearchgate.net This selectivity is attributed to the electronic and steric properties of the PTA ligand. rsc.org While specific data for this compound is not extensively documented in these general studies, the principles governing the regioselectivity in the hydroformylation of other terminal alkenes are directly applicable.

| Reaction | Catalyst/Reagent | Major Product(s) | Regioselectivity (linear:branched) | Chemoselectivity | Reference(s) |

| Hydroformylation | Rh/phosphine ligand | 5-(4-(ethoxycarbonyl)phenyl)pentanal | High (ligand dependent) | High for alkene | rsc.orgresearchgate.netnih.gov |

| 4-(4-(ethoxycarbonyl)phenyl)-2-methylbutanal | |||||

| Wacker-Tsuji Oxidation | PdCl2, CuCl2, O2 | 4-(4-(ethoxycarbonyl)phenyl)butan-2-one | Markovnikov | High for alkene | nih.govorganic-chemistry.orgresearchgate.net |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 4-(4-(ethoxycarbonyl)phenyl)butan-1-ol | Anti-Markovnikov | High for alkene | masterorganicchemistry.comyoutube.com |

| Epoxidation | m-CPBA | Ethyl 4-(2-(oxiran-2-yl)ethyl)benzoate | N/A | High for alkene | masterorganicchemistry.comrsc.orgyoutube.com |

| Heck Reaction | Pd catalyst, base | Substituted alkene | Dependent on reaction partners | High for alkene | buecher.denih.govchemrxiv.orglibretexts.orgnih.gov |

Note: The regioselectivity and chemoselectivity are based on general principles of these reactions as specific data for this compound may not be explicitly available in all cited literature.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone. nih.govorganic-chemistry.org In the case of this compound, this reaction would be expected to selectively oxidize the terminal double bond to yield 4-(4-(ethoxycarbonyl)phenyl)butan-2-one, following Markovnikov regioselectivity. The carboethoxy group remains unaffected under the typical mild conditions of the Wacker-Tsuji oxidation, demonstrating high chemoselectivity for the alkene functionality. The regioselectivity is governed by the nucleophilic attack of water on the more substituted carbon of the palladium-alkene complex.

Hydroboration-Oxidation

In contrast to the Wacker-Tsuji oxidation, the hydroboration-oxidation of this compound is expected to proceed with anti-Markovnikov regioselectivity. masterorganicchemistry.comyoutube.com This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. The boron atom adds to the less sterically hindered terminal carbon, and subsequent oxidation replaces the boron with a hydroxyl group. This results in the formation of the primary alcohol, 4-(4-(ethoxycarbonyl)phenyl)butan-1-ol, with high regioselectivity and chemoselectivity, as the ester group is inert to these reagents.

Epoxidation

The epoxidation of the terminal alkene in this compound can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comrsc.orgyoutube.comlibretexts.orgnih.gov This reaction is highly chemoselective for the double bond, leaving the carboethoxy group intact. The reaction proceeds via a concerted mechanism, leading to the formation of an epoxide, ethyl 4-(2-(oxiran-2-yl)ethyl)benzoate. In molecules with multiple double bonds, epoxidation with m-CPBA generally occurs preferentially at the most electron-rich (i.e., most substituted) double bond. masterorganicchemistry.com For a terminal alkene like the one in the title compound, the reaction is efficient and selective.

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another pathway for the selective transformation of the butene moiety. buecher.denih.govchemrxiv.orglibretexts.orgnih.gov The regioselectivity of the Heck reaction is influenced by several factors, including the nature of the substituents on the alkene and the aryl halide, as well as the catalyst and ligands used. buecher.denih.govlibretexts.org For a terminal alkene, the aryl group typically adds to the less substituted carbon of the double bond. This reaction demonstrates excellent chemoselectivity for the C-C double bond, with no reaction occurring at the ester functional group.

Spectroscopic and Advanced Analytical Characterization of 4 4 Carboethoxyphenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 4-(4-Carboethoxyphenyl)-1-butene is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the carboethoxy group. The protons ortho to the ester group are expected to be more deshielded than the protons meta to it.

The aliphatic portion of the molecule, the butenyl chain, would give rise to more complex signals in the upfield region of the spectrum. The terminal vinyl protons (=CH₂) would likely appear as multiplets between 4.9 and 5.2 ppm. The internal vinyl proton (-CH=) would present as a multiplet, further downfield than the terminal ones, likely in the range of 5.7-5.9 ppm, due to its position within the double bond. The allylic protons (-CH₂-CH=) would be expected around 2.3-2.5 ppm, and the benzylic protons (Ar-CH₂-) would likely resonate at approximately 2.7-2.9 ppm. The ethyl group of the ester would show a quartet for the -OCH₂- protons around 4.3 ppm and a triplet for the -CH₃ protons around 1.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -COOEt) | ~7.9-8.1 | d |

| Aromatic (meta to -COOEt) | ~7.2-7.4 | d |

| -CH=CH₂ | ~5.7-5.9 | m |

| =CH₂ (trans) | ~5.0-5.2 | m |

| =CH₂ (cis) | ~4.9-5.1 | m |

| Ar-CH₂- | ~2.7-2.9 | t |

| -CH₂-CH= | ~2.3-2.5 | q |

| -O-CH₂-CH₃ | ~4.3-4.4 | q |

| -O-CH₂-CH₃ | ~1.3-1.4 | t |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would appear between 120 and 150 ppm, with the carbon attached to the ester group (ipso-carbon) and the carbon attached to the butyl chain appearing at the lower and higher ends of this range, respectively. The olefinic carbons would resonate between 110 and 140 ppm. The aliphatic carbons of the butenyl chain and the ethyl ester would appear in the upfield region, generally below 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| Aromatic (C-COOEt) | ~129 |

| Aromatic (C-alkyl) | ~145 |

| Aromatic (CH) | ~128-130 |

| -CH=CH₂ | ~138 |

| =CH₂ | ~115 |

| Ar-CH₂- | ~35 |

| -CH₂-CH= | ~35 |

| -O-CH₂- | ~61 |

| -CH₃ | ~14 |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons in the butenyl chain (Ar-CH₂-CH₂-), as well as between the allylic protons and the vinyl protons. It would also confirm the coupling between the ethyl protons of the ester. chemicalbook.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C=C, Ar-H)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The presence of the carbon-carbon double bond of the butenyl group would be confirmed by a medium intensity C=C stretching absorption around 1640 cm⁻¹. The aromatic ring would give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The sp² C-H stretching of the aromatic and vinyl protons would appear above 3000 cm⁻¹, while the sp³ C-H stretching of the aliphatic chain would be observed just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations for the para-substituted aromatic ring would be visible in the 800-850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C=C (Alkene) | 1635-1645 |

| C=C (Aromatic) | 1600-1450 |

| Ar-H (stretching) | 3000-3100 |

| =C-H (stretching) | 3000-3100 |

| C-H (aliphatic stretching) | 2850-2960 |

| C-O (Ester) | 1100-1300 |

| Ar-H (out-of-plane bending) | 800-850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak at [M-45]⁺. Another common fragmentation pathway for esters is the loss of the entire carboethoxy group, resulting in a peak at [M-73]⁺. The butenyl side chain could also undergo fragmentation, with a characteristic loss of a propyl radical to give a prominent benzylic cation. Cleavage at the benzylic position would also be a favorable process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The aromatic ring conjugated with the carbonyl group of the ester in this compound constitutes a significant chromophore. This would be expected to result in a strong absorption band in the UV region, likely around 240-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. The presence of the isolated double bond in the butenyl chain is not expected to significantly alter the main absorption maximum but might appear as a shoulder or a weaker absorption at a shorter wavelength.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and purification of organic compounds, as well as for the determination of their purity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase. For a compound like this compound, which possesses a chromophore (the benzene ring), UV detection is a suitable and sensitive method. A reverse-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

While specific HPLC analysis of this compound is not extensively documented in publicly available literature, methods for structurally similar compounds, such as ethyl 4-nitrobenzoate (B1230335), provide a strong basis for methodology development. For instance, a reverse-phase HPLC method for ethyl 4-nitrobenzoate utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of acid like phosphoric or formic acid. sielc.com A similar system would be expected to effectively separate this compound from its synthetic precursors or potential byproducts. The retention time would be influenced by the hydrophobicity of the butenyl chain and the polarity of the carboethoxy group.

A typical HPLC method for a related aromatic ester is detailed in the interactive table below.

| Parameter | Value |

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (at a wavelength corresponding to the absorbance maximum of the phenyl ring) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table represents a hypothetical HPLC method for this compound based on established methods for similar aromatic esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. These would likely include fragments corresponding to the loss of the ethoxy group (-OCH2CH3), the entire carboethoxy group (-COOCH2CH3), and cleavage at various points along the butenyl side chain. Analysis of aromatic hydrocarbons in fuel samples by GC is a well-established practice and provides a framework for the type of column and conditions that would be applicable. waters.comacs.org

A summary of expected GC-MS parameters and potential fragmentation patterns is provided in the interactive table below.

| Parameter | Expected Value/Fragment |

| Column | Nonpolar (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Expected Molecular Ion (M+) | m/z 204.26 |

| Key Fragmentation Peaks | Loss of -CH2CH3, Loss of -OCH2CH3, Loss of -COOCH2CH3, Tropylium ion (m/z 91) |

This table outlines anticipated GC-MS parameters and fragmentation for this compound based on its chemical structure and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, analysis of its crystalline derivatives can provide invaluable insight into its molecular geometry, conformation, and intermolecular interactions.

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the preferred conformation of the flexible butenyl chain relative to the rigid phenyl ring. The packing of the molecules in the unit cell would also be elucidated, highlighting any significant intermolecular interactions that stabilize the crystal structure.

An example of crystallographic data that could be obtained for a derivative of this compound is presented in the interactive table below, based on data for a related organic molecule.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 20.34 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Feature | Planar phenyl ring with out-of-plane butenyl chain |

This table provides hypothetical crystallographic data for a derivative of this compound, drawing parallels from published structures of similar compounds.

Computational Chemistry Approaches for 4 4 Carboethoxyphenyl 1 Butene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and molecular properties of organic compounds like 4-(4-Carboethoxyphenyl)-1-butene. DFT methods are prized for their balance of computational cost and accuracy, making them well-suited for molecules of this size.

Researchers employ DFT to calculate a range of fundamental properties. These include the optimization of the molecule's geometric structure to find its most stable three-dimensional arrangement. From this optimized geometry, further properties can be derived, such as the distribution of electron density, which is crucial for understanding reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also key outputs of DFT calculations. The energy gap between HOMO and LUMO provides insights into the molecule's electronic stability and its potential to participate in chemical reactions.

For this compound, DFT calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The results of these calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computational model.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for unraveling the intricate details of reaction mechanisms involving this compound. These methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A critical aspect of this is the location and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in reactions such as hydroformylation or polymerization involving the butene moiety of this compound, quantum chemical calculations can be used to explore different possible pathways. These calculations can help to understand the role of catalysts, the stereoselectivity of the reaction, and the factors that favor the formation of one product over another. The insights gained from these studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Analysis and Energetics of Aryl Butene Esters

The conformational flexibility of this compound and related aryl butene esters has a significant impact on their physical and chemical properties. Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule (conformers) and determining their relative energies.

Due to the presence of several single bonds, this compound can adopt a variety of conformations. The rotation around the bond connecting the phenyl ring to the butene chain, as well as rotations within the butene and carboethoxy groups, all contribute to the molecule's conformational landscape.

Computational methods, often in conjunction with experimental techniques, are used to perform a systematic search for low-energy conformers. By calculating the energy of each conformer, a potential energy surface can be constructed, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical methods are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational flexibility in a more realistic, dynamic manner than static conformational analysis. These simulations can reveal how the molecule samples different conformations over time and how these conformational changes are influenced by factors such as temperature and the surrounding solvent.

Solvation effects, which are the interactions between a solute molecule and the solvent molecules surrounding it, can have a profound impact on molecular properties and reactivity. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these interactions. By simulating this compound in different solvents, researchers can understand how the solvent influences its conformational preferences, stability, and reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Related Butane (B89635) Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a powerful tool for predicting the properties of chemical compounds based on their molecular structure. These studies involve developing mathematical models that correlate structural descriptors of molecules with their experimentally determined properties.

While specific QSPR studies on this compound may not be widely reported, the principles of QSPR can be applied to this and related butane derivatives. The first step in a QSPR study is to calculate a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates the descriptors to a specific property of interest, such as boiling point, solubility, or biological activity. Once a reliable QSPR model has been developed, it can be used to predict the properties of new, untested compounds, including derivatives of this compound. This can significantly accelerate the process of drug discovery and materials design by allowing for the virtual screening of large numbers of compounds.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(4-Carboethoxyphenyl)-1-butene, possessing both a reactive double bond and an ester functionality, allows it to serve as a crucial starting material or intermediate in the construction of more elaborate molecular architectures. This versatility has been harnessed in the fields of medicinal chemistry and the production of fine chemicals.

Precursor for Pharmaceutical and Medicinal Chemistry Intermediates

While direct applications in pharmaceuticals are not the primary focus, the structural motif of this compound is relevant to the synthesis of intermediates used in medicinal chemistry. The butenyl side chain can be chemically modified through various reactions such as oxidation, hydroboration, or metathesis to introduce new functional groups. The ethyl benzoate (B1203000) portion of the molecule can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, providing another point for molecular diversification. These transformations can lead to the creation of complex scaffolds that are foundational for the development of new therapeutic agents.

Building Block for Fine Chemicals and Specialty Compounds

In the realm of fine chemicals, this compound serves as a valuable building block. Fine chemicals are produced in relatively small quantities and are characterized by their high purity and specific applications, including in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the terminal alkene in this compound allows for its incorporation into larger molecules through various carbon-carbon bond-forming reactions, contributing to the synthesis of a wide array of specialty compounds.

Monomeric Unit in Polymer Chemistry and Functional Material Development

The presence of a polymerizable alkene group makes this compound a valuable monomer for the creation of new polymeric materials with tailored properties.

Synthesis of Polyesters and Copolymers via Hydroesterificative Polymerization

Hydroesterificative polymerization is a powerful technique for the synthesis of polyesters. While specific studies on the hydroesterificative polymerization of this compound are not extensively detailed in the provided search results, the general principles of this method are applicable. This type of polymerization involves the reaction of an alkene with a carboxylic acid and carbon monoxide, often catalyzed by a transition metal complex, to form a polyester. The butenyl group of this compound could potentially participate in such reactions, leading to the formation of polyesters with pendant carboethoxyphenyl groups. These groups can influence the physical and chemical properties of the resulting polymer, such as its thermal stability and solubility. Research on similar systems, like the palladium-catalyzed carbonylative polymerization of α,ω-enol ethers, demonstrates the potential to create a diverse range of polyesters by varying the monomer structure.

Development of Functionalized Polymeric Materials

The incorporation of this compound into a polymer chain results in a functionalized material. The carboethoxy group attached to the phenyl ring can be further modified post-polymerization to introduce other functional groups, thereby altering the polymer's properties and enabling new applications. For instance, hydrolysis of the ester group to a carboxylic acid would introduce hydrophilicity and provide sites for further chemical reactions. The phenyl ring itself contributes to the thermal stability and mechanical properties of the polymer. The development of such functionalized polymers is a key area of materials science, with potential applications in areas like drug delivery, coatings, and advanced composites. The polymerization of butene and its derivatives is a complex field, with factors like catalyst choice and reaction conditions significantly impacting the final polymer's microstructure and properties.

Emerging Applications and Potential Research Avenues

The unique combination of a terminal alkene and an aromatic ester within a single molecule suggests several promising areas for future research and application of this compound.

One potential avenue is its use in the synthesis of liquid crystalline polymers. The rigid phenyl benzoate core is a common mesogenic unit, and by polymerizing the butenyl group, it may be possible to create polymers that exhibit liquid crystalline phases. These materials are of interest for applications in displays, sensors, and optical data storage.

Furthermore, the terminal double bond is amenable to click chemistry reactions, such as thiol-ene coupling. This could enable the efficient functionalization of surfaces or the creation of well-defined polymer architectures, including block copolymers and dendrimers.

In the field of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The aromatic ring and ester group could be modified to coordinate with metal centers, while the butenyl chain provides a tether for immobilization on a solid support, facilitating catalyst recovery and reuse.

The exploration

Conclusion and Future Research Directions

Synthesis of Current Understanding of 4-(4-Carboethoxyphenyl)-1-butene

While specific literature detailing the synthesis and reactivity of this compound is not extensively available, its structure allows for a logical deduction of its chemical behavior based on the well-established chemistry of its constituent functional groups: the terminal alkene and the ethyl benzoate (B1203000) moiety.

Synthesis: The synthesis of this compound can be envisioned through several established cross-coupling methodologies. A plausible approach is the Suzuki coupling reaction , which would involve the palladium-catalyzed reaction of a butenylboronic acid or ester with ethyl 4-bromobenzoate (B14158574). visualizeorgchem.comnih.govresearchgate.netorgchemboulder.comtdx.catresearchgate.net Another viable route is the Heck reaction , where ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate could be coupled with 3-buten-1-ol (B139374) under palladium catalysis. visualizeorgchem.comchembk.com

Chemical Properties and Reactivity: The reactivity of this compound is dictated by its two primary functional groups. The terminal double bond is susceptible to a variety of addition reactions. For instance, hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol, 4-(4-carboethoxyphenyl)butan-1-ol, with the hydroxyl group at the terminal position. visualizeorgchem.comwikipedia.orglibretexts.orgorganic-chemistry.orgyale.edu Conversely, acid-catalyzed hydration or oxymercuration-demercuration would likely produce the Markovnikov alcohol.

Epoxidation of the double bond, for example using meta-chloroperoxybenzoic acid (m-CPBA), would furnish the corresponding epoxide, ethyl 4-(oxiran-2-ylmethyl)benzoate, a versatile intermediate for further functionalization. youtube.comacs.orgmasterorganicchemistry.comyoutube.com Furthermore, the alkene can undergo catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield the saturated analogue, ethyl 4-butylbenzoate. organic-chemistry.orgcommonorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org

The aromatic ring, being substituted with an electron-withdrawing carboethoxy group, is deactivated towards electrophilic aromatic substitution. However, it can participate in reactions at the ester functionality, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Below is a table summarizing the expected physical and spectroscopic properties of this compound, based on data for analogous compounds. orgchemboulder.comtdx.catresearchgate.netchembk.comchemicalbook.comsigmaaldrich.comscholarsresearchlibrary.comacs.orgscribd.comchemicalbook.comchemicalbook.comchegg.comchemicalbook.comrsc.orghmdb.carsc.orgchemicalbook.com

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 280-300 °C at atmospheric pressure |

| ¹H NMR | Signals expected for aromatic protons (approx. 7.2-8.0 ppm), vinyl protons (approx. 5.0-6.0 ppm), allylic and benzylic protons (approx. 2.3-2.8 ppm), and ethyl ester protons (quartet around 4.3 ppm, triplet around 1.3 ppm). |

| ¹³C NMR | Peaks anticipated for aromatic carbons, alkene carbons, and carbons of the ethyl ester and the butyl chain. |

| IR Spectroscopy | Characteristic C=O stretch of the ester (approx. 1720 cm⁻¹), C=C stretch of the alkene (approx. 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts. orgchemboulder.comscholarsresearchlibrary.comchemicalbook.comchegg.com |

| Mass Spectrometry | Molecular ion peak at m/z 204, with fragmentation patterns corresponding to the loss of the ethoxy group and cleavage of the butyl chain. researchgate.netacs.orgscribd.comnih.gov |

Identification of Remaining Challenges and Opportunities in Aryl Butene Ester Chemistry

The chemistry of aryl butene esters, such as this compound, presents both significant challenges and exciting opportunities for synthetic chemists.

Challenges:

Selective Functionalization: A primary challenge lies in the selective functionalization of either the alkene or the aromatic ring. Due to the presence of multiple reactive sites, achieving high chemoselectivity can be difficult. For instance, harsh reaction conditions intended to modify the aromatic ring might lead to undesired side reactions at the double bond.

Inertness of the Ester Group: The carboethoxy group can be relatively inert in certain cross-coupling reactions, making direct modifications at the ester challenging without resorting to harsh reagents that could affect the butene chain. commonorganicchemistry.com

Late-Stage Functionalization: The late-stage functionalization of complex molecules containing the aryl butene ester motif is a significant hurdle. ontosight.ainih.govresearchgate.netresearchgate.netnih.gov Introducing new functional groups with high regioselectivity and stereoselectivity at a late stage in a synthetic sequence remains a formidable task.

Control of Stereochemistry: For reactions involving the butene chain that can generate new stereocenters, controlling the stereochemical outcome is a critical challenge that requires the development of sophisticated catalytic systems.

Opportunities:

Development of Novel Catalysts: The challenges in this field create a fertile ground for the development of new and more efficient catalysts. There is a need for catalysts that can operate under mild conditions and exhibit high selectivity for one functional group over the other.

Orthogonal Protective Group Strategies: The development of advanced and orthogonal protective group strategies would allow for the selective manipulation of one part of the molecule while the other remains protected, opening up new synthetic possibilities.

Tandem and Cascade Reactions: The bifunctional nature of these molecules is ideal for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity in an atom- and step-economical manner.

Polymer Chemistry: Aryl butene esters can serve as valuable monomers for the synthesis of novel polymers with tailored properties. The combination of the aromatic and aliphatic components can lead to materials with interesting thermal, mechanical, and optical properties.

Prospective Research Areas and Translational Potentials

The future of aryl butene ester chemistry is bright, with several promising research directions and potential applications on the horizon.

Prospective Research Areas:

Advanced Catalytic Systems: A major focus of future research will be on the design and application of advanced catalytic systems. This includes the development of catalysts for the selective C-H functionalization of the aromatic ring without affecting the butene chain. researchgate.netacs.orgacs.orgnih.govnih.gov Research into dual-catalysis systems that can activate both the alkene and the aromatic ring in a controlled manner will also be crucial.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. Future research will likely focus on the use of greener solvents (such as water), recyclable catalysts, and energy-efficient reaction conditions for the synthesis and modification of aryl butene esters. nih.govrsc.orgunibo.itnih.govyoutube.com

Flow Chemistry: The use of continuous flow chemistry for the synthesis and functionalization of these compounds could offer significant advantages in terms of safety, scalability, and reaction control.

Biocatalysis: The application of enzymes as catalysts (biocatalysis) for the selective transformation of aryl butene esters is a promising and sustainable approach that warrants further investigation.

Translational Potentials:

Pharmaceuticals and Agrochemicals: The structural motif of aryl butene esters can be found in or serve as a precursor to a variety of biologically active molecules. The ability to selectively functionalize these compounds could lead to the discovery of new drug candidates and agrochemicals with improved efficacy and reduced side effects.

Materials Science: As mentioned, these compounds are potential monomers for the synthesis of advanced polymers. These polymers could find applications in areas such as organic electronics, specialty coatings, and advanced composites.

Fine Chemicals and Fragrance Industry: Derivatives of aryl butene esters could be valuable intermediates in the synthesis of fine chemicals and fragrances, contributing to the development of new consumer products.

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | Mobile phase: Methanol/buffer (65:35), pH 4.6 | |

| H NMR | δ 1.3 ppm (CH), δ 4.1 ppm (CH) | |

| GC-MS | Column: DB-5MS; Carrier gas: He (1.2 mL/min) |

Q. Table 2: Catalytic Conditions for Synthesis Optimization

| Catalyst | Temp (°C) | Yield (%) | Key Variables |

|---|---|---|---|

| CoCl (3 mol%) | 100 | 72 | HCl (1.2 eq), Toluene |

| Pd(OAc) | 80 | 65 | EtN, DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.